4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine
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Overview
Description
4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C11H14BrFN2. It is characterized by the presence of bromine, fluorine, and cyclopentyl groups attached to a benzene ring, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with target molecules, influencing various biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain receptors .
Comparison with Similar Compounds
- 4-Bromo-5-fluorobenzene-1,2-diamine
- 1-Bromo-4-fluorobenzene
Comparison: This structural difference enhances its versatility and effectiveness in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-8-5-10(14)11(6-9(8)13)15-7-3-1-2-4-7/h5-7,15H,1-4,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSAEWCCFSDLQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734968 |
Source
|
Record name | 4-Bromo-N~1~-cyclopentyl-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-64-5 |
Source
|
Record name | 1,2-Benzenediamine, 4-bromo-N1-cyclopentyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N~1~-cyclopentyl-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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